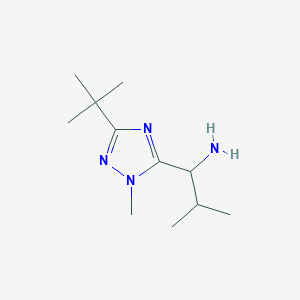
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a triazole ring, making it a unique and versatile molecule in organic chemistry.
准备方法
The synthesis of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of tert-butylamine with 1-methyl-1h-1,2,4-triazole-5-carboxaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and scalability.
化学反应分析
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts like palladium, copper, and nickel. Major products formed from these reactions include various substituted triazoles, amines, and other functionalized derivatives.
科学研究应用
1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, altering signal transduction pathways and cellular responses.
相似化合物的比较
Similar compounds to 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine include other triazole derivatives, such as:
1-(3-(Tert-butyl)-1-methyl-1h-pyrazol-5-yl)-2-methylpropan-1-amine: This compound has a pyrazole ring instead of a triazole ring, offering different chemical reactivity and biological activity.
1-(3-(Tert-butyl)-1-methyl-1h-imidazol-5-yl)-2-methylpropan-1-amine: This compound contains an imidazole ring, which can interact differently with molecular targets compared to the triazole ring.
1-(3-(Tert-butyl)-1-methyl-1h-1,2,3-triazol-5-yl)-2-methylpropan-1-amine: This compound has a 1,2,3-triazole ring, which may exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,2,4-triazole ring, which imparts unique chemical reactivity and biological activity.
属性
分子式 |
C11H22N4 |
|---|---|
分子量 |
210.32 g/mol |
IUPAC 名称 |
1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H22N4/c1-7(2)8(12)9-13-10(11(3,4)5)14-15(9)6/h7-8H,12H2,1-6H3 |
InChI 键 |
RFDNCZZDRQYZPV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=NC(=NN1C)C(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)
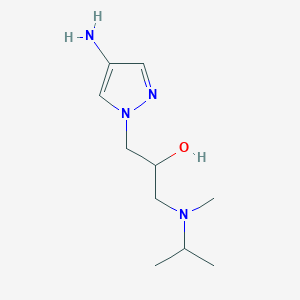
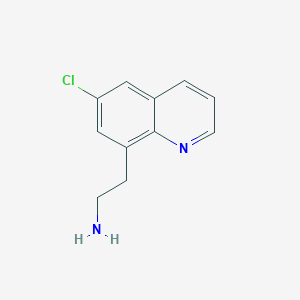
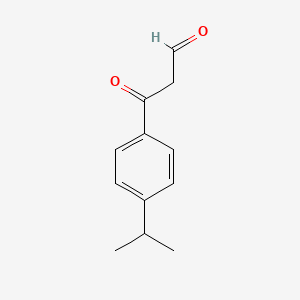
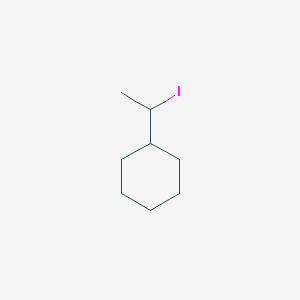
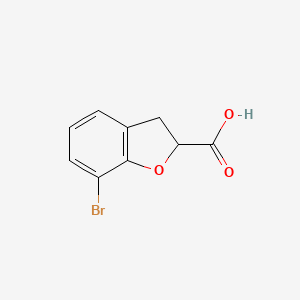
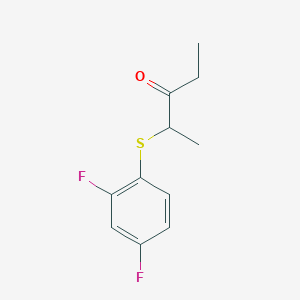
![2-Cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13641462.png)
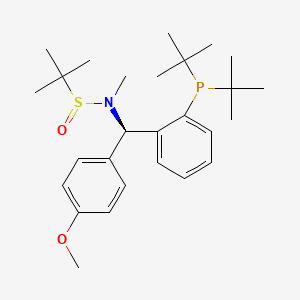
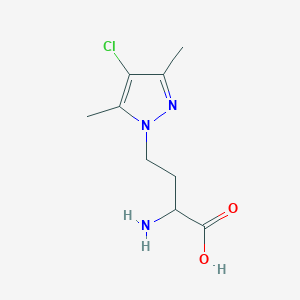
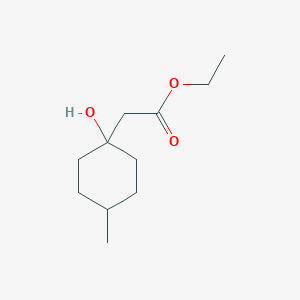
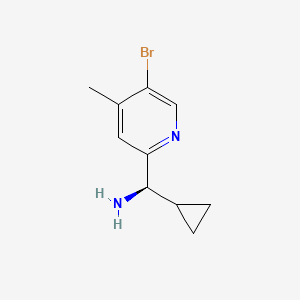

![3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)
